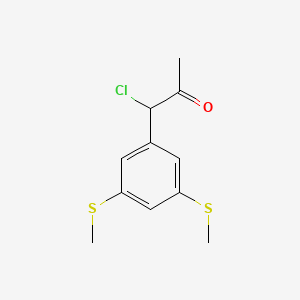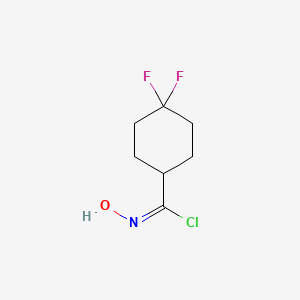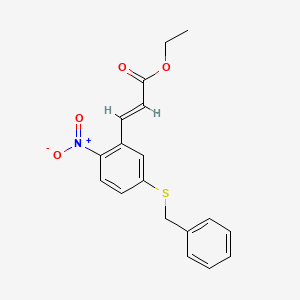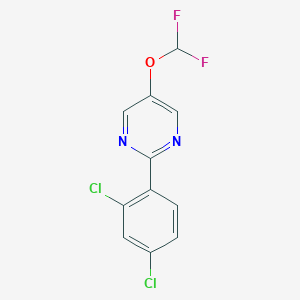
Fmoc-NH-peg9-CH2cooh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fmoc-NH-peg9-CH2cooh can be synthesized using standard coupling methods such as PyBOP, HBTU, or TBTU. These methods involve the reaction of the Fmoc-protected amine with a carboxylic acid group under basic conditions . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, with this compound being introduced at the desired position. The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥99.0% .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-NH-peg9-CH2cooh undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions to yield a free amine, which can then react with other functional groups.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides with this compound as a spacer, which enhances the solubility and stability of the peptides in aqueous media .
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-NH-peg9-CH2cooh is extensively used in peptide synthesis as a spacer to improve the solubility and stability of peptides . It is also used in the synthesis of complex molecules where PEG spacers are required to reduce steric hindrance and improve molecular flexibility .
Biology
In biological research, this compound is used to create peptide-based probes and sensors. These probes can be used to study protein-protein interactions, enzyme activities, and cellular processes .
Medicine
In the medical field, this compound is used in the development of peptide-based drugs and therapeutic agents. The PEG spacer helps to improve the pharmacokinetic properties of these drugs, such as increased solubility and reduced immunogenicity .
Industry
Industrially, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science .
Mecanismo De Acción
The mechanism of action of Fmoc-NH-peg9-CH2cooh involves its role as a spacer in peptide synthesis. The PEG spacer increases the solubility and stability of the peptides, allowing them to interact more effectively with their molecular targets . The Fmoc group protects the amine during synthesis and can be removed under basic conditions to expose the reactive amine group for further conjugation .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-NH-PEG2-CH2COOH: A shorter PEG spacer with similar properties but reduced flexibility and solubility.
Fmoc-NH-PEG6-CH2COOH: A medium-length PEG spacer used in similar applications but with different solubility and stability characteristics.
Fmoc-NH-(PEG)₂-COOH (20 atoms): A longer PEG spacer that provides greater flexibility and solubility but may introduce more steric hindrance.
Uniqueness
Fmoc-NH-peg9-CH2cooh is unique due to its optimal length, which provides a balance between flexibility, solubility, and stability. This makes it particularly useful in a wide range of applications, from peptide synthesis to drug development .
Propiedades
Fórmula molecular |
C35H51NO13 |
|---|---|
Peso molecular |
693.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C35H51NO13/c37-34(38)28-48-26-25-47-24-23-46-22-21-45-20-19-44-18-17-43-16-15-42-14-13-41-12-11-40-10-9-36-35(39)49-27-33-31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-8,33H,9-28H2,(H,36,39)(H,37,38) |
Clave InChI |
NWDNOWXZRMCQFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B14045337.png)



![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)


![Methyl 9,9-dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylate](/img/structure/B14045398.png)


![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)
